Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde
Overview
Description
Synthesis Analysis
Several synthetic methods have been explored to prepare imidazo[5,1-b][1,3]thiazole-7-carbaldehyde. These methods involve the condensation of appropriate precursors, such as aldehydes and thioamides, under specific reaction conditions. Researchers have investigated both conventional and green chemistry approaches to access this compound. Notably, the synthesis of this compound is crucial for further studies on its biological activities and applications .
Molecular Structure Analysis
The molecular structure of this compound consists of a central imidazole ring fused with a thiazole ring. The carbonyl group (aldehyde) is attached to the imidazole moiety. The arrangement of atoms and the presence of heteroatoms contribute to its unique properties. Researchers have characterized this structure using techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. These reactions include nucleophilic additions, condensations, and transformations of the aldehyde group. Researchers have explored its reactivity with different nucleophiles, electrophiles, and metal catalysts. Understanding its reactivity is essential for designing derivatives with improved properties .
Physical and Chemical Properties Analysis
Scientific Research Applications
Antitumor Activity
Imidazo[5,1-b][1,3]thiazole derivatives have been investigated for their potential antitumor properties. For instance, guanylhydrazones synthesized from imidazo[2,1-b]thiazoles were evaluated for antitumor activities. One specific compound was found to inhibit Complex III of the mitochondrial respiratory chain and induce apoptosis in certain cell lines, demonstrating the potential of these compounds as antitumor agents (Andreani et al., 2005).
Antimicrobial Activity
New derivatives of imidazo[2,1-b][1,3,4]thiadiazoles were synthesized and shown to exhibit good antibacterial and antifungal activities. The process involved synthesizing these derivatives from 3,4,5-trimethoxy benzoic acid and thiosemicarbazide, followed by further reactions to yield imidazo[2,1-b][1,3,4] thiadiazole–5-carbaldehyde derivatives. These compounds were then tested for their antimicrobial properties, with some displaying significant activity (Alegaon & Alagawadi, 2011).
Novel Synthetic Methods
Innovative synthetic methodologies have also been developed utilizing imidazo[5,1-b][1,3]thiazole derivatives. For example, novel imidazo[2,1-b]thiazol-5-amine derivatives were synthesized through a one-pot, four-component reaction, demonstrating the chemical versatility and potential utility of these compounds in synthesizing new chemical entities (Mahdavi et al., 2012).
Structural and Spectroscopic Analysis
Research has been conducted on the synthesis and structure of imidazo[2,1-b][1,3,4] thiadiazole derivatives, highlighting their pharmacological significance. One study reported the synthesis and crystal structure analysis of a specific derivative, emphasizing the planarity of the imidazo[2,1-b][1,3,4] thiadiazole and coumarin ring systems and their inclination angles, which could be relevant for understanding the compound's biological activities (Begum et al., 2007).
Properties
IUPAC Name |
imidazo[5,1-b][1,3]thiazole-7-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c9-3-5-6-8(4-7-5)1-2-10-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHCWUFNKJFVBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C(N=CN21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625368 | |
Record name | Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185747-98-2 | |
Record name | Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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